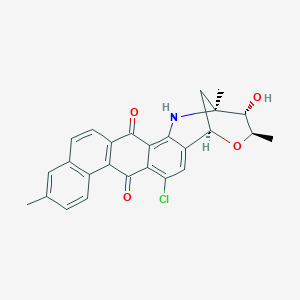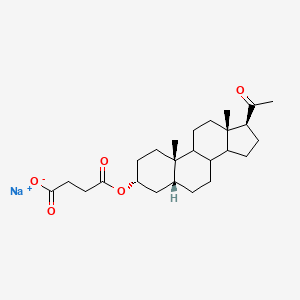
cis-(Homo)2aconitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-dihomoaconitate(3-) is a tricarboxylic acid trianion obtained by deprotonation of the three carboxy groups of cis-dihomoaconitic acid; major species at pH 7.3. It is a conjugate base of a cis-dihomoaconitic acid.
Applications De Recherche Scientifique
Enzymatic Functions and Synthetic Applications : Enzymes like cis-Prenyltransferases (cis-PTs) are known to catalyze the condensation reactions of allylic diphosphates with isopentenyl diphosphate (IPP) in the cis configuration, generating linear polyprenyl diphosphates. These reactions are crucial in various biological processes, including protein glycosylation and rubber synthesis. Understanding such enzymatic functions can provide insights into the synthetic applications of compounds like cis-(Homo)2aconitate in biotechnology and materials science (Grabińska, Park, & Sessa, 2016).
Photochemical Reactions : Research on the cis-to-trans photoisomerization of compounds like stilbene sheds light on the detailed dynamics of electrons and nuclei during such photochemical reactions. These studies are essential for understanding how light can induce structural changes in molecules, which is relevant for the applications of cis-(Homo)2aconitate in photochemistry and photopharmacology (Dou & Allen, 2003).
Cis-Regulatory Elements in Gene Expression : The role of cis-regulatory elements in gene expression and regulation highlights the importance of structural and functional studies of cis-compounds. Understanding these regulatory mechanisms can provide insights into how compounds like cis-(Homo)2aconitate might interact with genetic material and influence gene expression, with implications for genetics and molecular biology (Rockman & Wray, 2002).
Chromosomal Pairing and Genetic Stability : Studies on the cis-acting loci that promote chromosomal pairing provide insights into the genetic stability and proper disjunction of chromosomes. Research in this area can help understand the broader implications of cis-compounds like cis-(Homo)2aconitate on chromosomal behavior and genetic stability, with potential applications in genetics and cell biology (Villeneuve, 1994).
cis-Enals in Chemical Reactions : The generation of cis-homoenolate equivalents from cis-enals under specific catalysis highlights the distinct stereoselectivity and reactivity patterns of cis-compounds. Understanding these chemical properties can inform the synthesis and application of cis-(Homo)2aconitate in organic chemistry and catalysis (Chen, Fang, & Chi, 2013).
Propriétés
Nom du produit |
cis-(Homo)2aconitate |
|---|---|
Formule moléculaire |
C8H7O6-3 |
Poids moléculaire |
199.14 g/mol |
Nom IUPAC |
(Z)-pent-1-ene-1,2,5-tricarboxylate |
InChI |
InChI=1S/C8H10O6/c9-6(10)3-1-2-5(8(13)14)4-7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/p-3/b5-4- |
Clé InChI |
WXZASCSXAMHFCX-PLNGDYQASA-K |
SMILES isomérique |
C(C/C(=C/C(=O)[O-])/C(=O)[O-])CC(=O)[O-] |
SMILES canonique |
C(CC(=CC(=O)[O-])C(=O)[O-])CC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1S,10S,12S,13R,21S,23S)-23-(dimethylamino)-4,8,12-trihydroxy-10-[(2R,3R,4R,5S,6S)-4-hydroxy-3,5-dimethoxy-4,6-dimethyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1264456.png)
![Sodium 3-[(4E)-4-[(2E,4Z)-4-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-buten-1-ylidene]-1(4H)-quinolinyl]-1-propanesulfonate](/img/structure/B1264459.png)
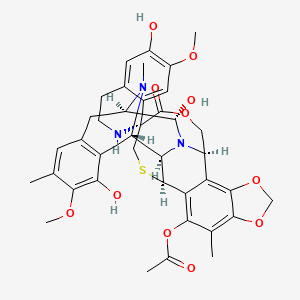
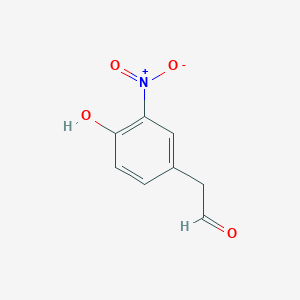
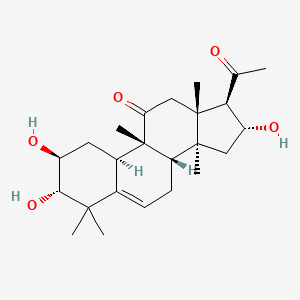
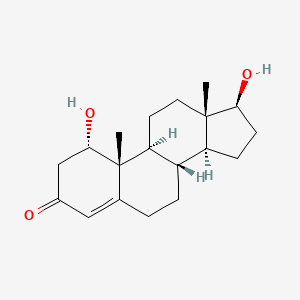
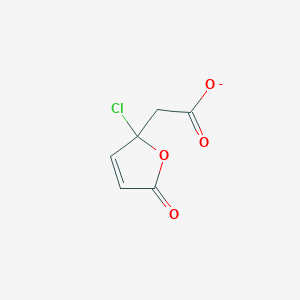

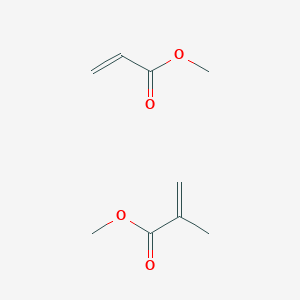
![Benzo[e]indolium](/img/structure/B1264472.png)

![N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B1264475.png)
